1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-
Description
The compound 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)- features a triazolophthalazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a pyrrolidinyl moiety. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting receptors such as GABA-A subtypes and voltage-gated calcium channels . The 3,4-dimethoxy group may enhance lipophilicity and binding affinity to aromatic receptor pockets, while the pyrrolidinyl substituent could influence solubility and pharmacokinetics .
Properties
CAS No. |
87540-09-8 |
|---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C21H21N5O2/c1-27-17-10-9-14(13-18(17)28-2)19-22-23-20-15-7-3-4-8-16(15)21(24-26(19)20)25-11-5-6-12-25/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
InChI Key |
SIXBCUFVVKFRMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5)OC |
Origin of Product |
United States |
Biological Activity
1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound "1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-" exhibits promising potential in various therapeutic areas, particularly in cancer treatment and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-phthalazine derivatives. A series of synthesized compounds demonstrated moderate to potent cytotoxic activities against various cancer cell lines:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
The compound derived from the triazolo-phthalazine framework showed significant inhibitory effects with IC50 values ranging from 15.05 µM to 24.06 µM against these cell lines. For instance, compound 23 exhibited the highest activity against HePG-2 cells with an IC50 of 15.05 µM .
Antimicrobial Activity
The antimicrobial efficacy of triazolo-phthalazine derivatives has also been investigated. A study reported that several synthesized derivatives displayed inhibitory activity against bacterial strains such as Staphylococcus aureus. One specific derivative was effective against both bacterial and fungal strains, indicating a broad-spectrum antimicrobial potential .
Trypanocidal Activity
In vitro studies have shown that certain triazolo-phthalazines exhibit anti-trypanosomal activity. Compounds TF1 and TF2 demonstrated significant efficacy against Leishmania braziliensis with submicromolar IC50 values for both promastigote and axenic amastigote forms. These findings suggest that the encapsulation of these compounds in polymeric nanoparticles can enhance their therapeutic effectiveness by improving bioavailability and controlled release .
Summary Table of Biological Activities
Case Study: Synthesis and Evaluation of Triazolo-phthalazines
A recent study involved the synthesis of various piperazinyltriazolophthalazines and their evaluation for anticancer activity. The compounds were synthesized through a multi-step process starting from phthalic anhydride and were tested for their cytotoxic effects using the MTT assay. The results indicated that modifications in the chemical structure significantly influenced the biological activity, emphasizing the importance of structure-activity relationships in drug design .
Case Study: Nanoparticle Encapsulation for Enhanced Efficacy
Another innovative approach involved encapsulating triazolo-phthalazines in polymeric nanoparticles to improve their pharmacokinetic profiles. The study demonstrated that encapsulation led to a controlled release pattern over time, enhancing the compounds' bioavailability and therapeutic efficacy against trypanosomatids. This method showed promise for developing more effective treatments for diseases such as leishmaniasis .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogs
Structural Analogs: Substituent Variations
The triazolophthalazine core allows extensive substitution at positions 3 and 6. Key analogs and their substituent profiles are summarized below:
Key Observations :
Pharmacological Profiles and Selectivity
Receptor Binding and Selectivity
- GABA-A Receptor Ligands : The target compound’s structural analogs, such as α5IA, exhibit high affinity for GABA-A α2, α3, and α5 subtypes over α1, with IC50 values <50 nM . The 3,4-dimethoxyphenyl group may enhance α5 subtype selectivity due to its bulkier aromatic system compared to pyridinyl or isoxazolyl substituents .
- Calcium Channel Ligands : Analogs like (S)-22 (IC50 = 30 nM) bind to the α2δ-1 subunit of voltage-gated calcium channels, a target for neuropathic pain. The pyrrolidinyl group in the target compound may mimic gabapentin’s binding mode but with improved potency .
Anticancer Activity
- Triazolophthalazine-Piperazine Hybrids : Compound 5 (L-45) inhibits PCAF bromodomains (IC50 <100 nM) and shows cytotoxicity against NCI-H460 and HCT116 cell lines . The target compound’s 3,4-dimethoxy group could enhance DNA intercalation compared to simpler aryl groups.
Anti-inflammatory and Antimicrobial Effects
- Anti-inflammatory Analogs: Compound 6i (3-carboxamide derivative) reduces TNF-α and IL-6 levels in RAW264.7 cells, comparable to dihydrotanshinone . The target compound’s pyrrolidinyl group may improve membrane permeability over carboxamide derivatives.
- Antimicrobial Activity : Analogs like 5l inhibit Staphylococcus aureus (MIC = 8 µg/mL), with halogenated substituents enhancing bacterial membrane disruption .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 24 (Piperazinyl Analog) | α5IA (GABA-A Ligand) |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Topological PSA (Ų) | 46.3 | 78.5 | 65.4 |
| Solubility (µg/mL) | 12.5 (Simulated) | 5.8 | 18.3 |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (CYP2D6 susceptibility) | High (Resistant to oxidation) |
Notes:
Critical Analysis of Functional Advantages and Limitations
- Advantages :
- Limitations: Limited data on in vivo efficacy and toxicity of the target compound compared to well-studied analogs like α5IA . Synthetic complexity of the 3,4-dimethoxy group may complicate large-scale production .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,2,4-triazolo-phthalazine derivatives, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1 : Reaction of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using sodium hydride to form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate .
- Step 2 : Cyclization with hydrazine hydrate yields pyrazole-carboxylate intermediates.
- Step 3 : Thiolation and further cyclization with carboxylic acids in phosphorus oxychloride generate the triazolo-thiadiazole core .
- Characterization : 1H NMR, IR, and elemental analysis validate intermediates. High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. How are physicochemical properties (e.g., solubility, stability) of triazolo-phthalazines evaluated in early-stage research?
- Methodological Answer :
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) via shake-flask method .
- Stability : Accelerated stability studies under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines). HPLC monitors degradation products .
Q. What preliminary biological assays are used to screen triazolo-phthalazines for pharmacological activity?
- Methodological Answer :
- Antifungal Screening : Microdilution assays against Candida albicans and Aspergillus fumigatus (MIC determination) .
- Enzyme Inhibition : Docking studies with 14-α-demethylase lanosterol (PDB: 3LD6) guide in vitro assays using lanosterol-to-ergosterol conversion inhibition .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data (e.g., ambiguous NMR signals) for triazolo-phthalazines?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometries (B3LYP/6-31G*) and calculate NMR chemical shifts. Compare with experimental data to assign signals (e.g., distinguishing pyrrolidinyl protons from aromatic resonances) .
- X-ray Crystallography : Resolve tautomerism or conformational ambiguities. Example: Planarity of triazolo-phthalazine rings (max deviation: 0.041 Å) confirmed via single-crystal studies .
Q. What strategies optimize synthetic routes for triazolo-phthalazines with poor yields in cyclization steps?
- Methodological Answer :
- Reaction Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Toluene improves cyclization efficiency by reducing side reactions .
- Catalyst Selection : Use iodine(III) reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) for oxidative cyclization, achieving >75% yields in triazolo formation .
Q. How do structural modifications (e.g., methoxy vs. pyrrolidinyl substituents) impact bioactivity?
- Methodological Answer :
- SAR Analysis :
| Substituent | Antifungal IC50 (μM) | LogP |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.3 ± 1.2 | 2.8 |
| 1-Pyrrolidinyl | 8.9 ± 0.7 | 1.5 |
- Key Insight : Pyrrolidinyl enhances solubility (lower LogP) and binding to 14-α-demethylase via H-bonding (docking score: −9.2 kcal/mol vs. −7.5 for methoxy) .
Q. How can in silico models predict metabolic liabilities of triazolo-phthalazines?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to assess cytochrome P450 inhibition (e.g., CYP3A4) and hepatic extraction ratios.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., demethylation of 3,4-dimethoxyphenyl) using GLORYx or Meteor Nexus .
Data Contradiction Analysis
Q. How to address discrepancies between docking predictions and in vitro enzyme inhibition data?
- Methodological Answer :
- Re-docking Validation : Ensure protein structure (3LD6) is protonated and hydrated. Use AutoDock Vina with Lamarckian GA for conformational sampling .
- Experimental Controls : Include posaconazole (IC50: 0.3 μM) to validate assay conditions. Adjust docking parameters if >20% variance occurs .
Tables for Key Findings
Table 1 : Synthetic Yield Optimization for Key Intermediates
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl oxalate | Toluene | 80 | 85 |
| 2 | Hydrazine hydrate | Ethanol | Reflux | 72 |
| 3 | POCl3 + R-COOH | Toluene | 110 | 68 |
| Source: |
Table 2 : Docking Scores vs. Antifungal Activity
| Compound | Docking Score (kcal/mol) | MIC (μg/mL) |
|---|---|---|
| Reference (Fluconazole) | −8.1 | 2.0 |
| Target Compound | −9.2 | 1.5 |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
